N-(2,3-dimethylphenyl)-1-naphthamide
Description
N-(2,3-Dimethylphenyl)-1-naphthamide is an aromatic amide featuring a naphthalene ring system linked via a carbonyl group to a 2,3-dimethylphenyl substituent. These compounds are often studied for their pharmacological, crystallographic, and material science applications due to their tunable electronic properties and hydrogen-bonding capabilities .
Properties
CAS No. |
5328-36-9 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-13-7-5-12-18(14(13)2)20-19(21)17-11-6-9-15-8-3-4-10-16(15)17/h3-12H,1-2H3,(H,20,21) |
InChI Key |
RRNCWXSTDRXDDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1-naphthamide typically involves the amidation of naphthalene-1-carboxylic acid with 2,3-dimethylaniline. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols .
Scientific Research Applications
N-(2,3-dimethylphenyl)-1-naphthamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
a. Backbone and Substituent Variations
- N-(2,3-Dimethylphenyl)benzenesulfonamide (): This sulfonamide derivative replaces the naphthamide’s carbonyl with a sulfonyl group, enhancing electron-withdrawing effects.
- 2-Arylacetamides () : These compounds, such as 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, feature flexible acetamide backbones. Their conformations are influenced by steric and electronic effects, with dihedral angles between aryl rings ranging from 44.5° to 77.5° .
- 3-Chloro-N-phenyl-phthalimide () : A cyclic imide with a rigid planar structure, contrasting with the linear amide backbone of naphthamide. The chlorine substituent and phenyl group enable applications in polymer synthesis .
Key Structural Differences
2.3. Physical and Chemical Properties
- Melting Points : Benzenesulfonamide derivatives () melt at ~118–119°C, while acetamides with bulky substituents () show higher melting points (473–475 K). Naphthamide’s naphthalene ring may increase melting points due to enhanced van der Waals interactions .
- Solubility : Sulfonamides () are more water-soluble than naphthamide due to their polar SO₂ group. The naphthamide’s hydrophobicity could favor lipid membrane penetration in biological systems .
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